molecular formula C11H15NO B1403603 (4-Cyclopropoxy-2-methylphenyl)methanamine CAS No. 1243481-94-8

(4-Cyclopropoxy-2-methylphenyl)methanamine

Cat. No. B1403603
M. Wt: 177.24 g/mol
InChI Key: WXCDVRMJWHRPQG-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-2-methylphenyl)methanamine, also known as CPMMA, is a synthetic amine compound of the phenyl group. It is a colorless, water-soluble, and thermally stable compound, making it a useful building block for organic synthesis. CPMMA is used in a variety of applications, such as in the production of dyes, pharmaceuticals, and food additives. It is also used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a stabilizer in the production of polyurethanes.

Scientific Research Applications

Synthesis and Characterization

  • 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound closely related to (4-Cyclopropoxy-2-methylphenyl)methanamine, has been synthesized through a polyphosphoric acid condensation route. This compound was characterized using various spectroscopic techniques like FT-IR, DSC, NMR, and mass spectrometry (Shimoga, Shin, & Kim, 2018).

Chemical Modifications and Applications

  • Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors. This research highlights the potential of modified compounds like (4-Cyclopropoxy-2-methylphenyl)methanamine in developing antidepressant drug candidates due to their ability to preferentially stimulate ERK1/2 phosphorylation (Sniecikowska et al., 2019).

Role in Catalysis

  • (4-Phenylquinazolin-2-yl)methanamine, a compound structurally related to (4-Cyclopropoxy-2-methylphenyl)methanamine, has been utilized in the synthesis of N-heterocyclic ruthenium(II) complexes. These complexes have shown efficacy in transfer hydrogenation reactions, highlighting a potential application in catalysis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Medicinal Chemistry and Drug Design

  • In the field of medicinal chemistry, derivatives of (4-Cyclopropoxy-2-methylphenyl)methanamine have been explored for their potential in creating dual serotonin/noradrenaline reuptake inhibitors. These compounds have demonstrated selective pharmacology and metabolic stability, which are key considerations in drug design (Whitlock, Blagg, & Fish, 2008).

properties

IUPAC Name

(4-cyclopropyloxy-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-6-11(13-10-4-5-10)3-2-9(8)7-12/h2-3,6,10H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCDVRMJWHRPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclopropoxy-2-methylphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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